Antibacterial Potency Against S. aureus: Pefloxacin vs. Norfloxacin and Ciprofloxacin
Against Staphylococcus aureus, pefloxacin demonstrates an intermediate level of in vitro potency. It is more active than norfloxacin but slightly less active or comparable to ciprofloxacin [1][2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) Range |
|---|---|
| Target Compound Data | 0.25 – 1 mg/L |
| Comparator Or Baseline | Norfloxacin: 0.5 – 4 mg/L; Ciprofloxacin: 0.12 – 2 mg/L |
| Quantified Difference | Pefloxacin MICs are 2- to 4-fold lower than norfloxacin, but up to 2-fold higher than ciprofloxacin. |
| Conditions | In vitro broth microdilution against clinical S. aureus isolates |
Why This Matters
For researchers modeling infections where Gram-positive coverage is required, pefloxacin offers a predictable middle-ground potency between the less active norfloxacin and the more potent ciprofloxacin.
- [1] King, A., & Phillips, I. (1986). The comparative in-vitro activity of pefloxacin. Journal of Antimicrobial Chemotherapy, 17(Suppl B), 1-10. View Source
- [2] Ligtvoet, E. E. J., & Wickerhoff-Minoggio, T. (1985). In-vitro activity of pefloxacin compared with six other quinolones. Journal of Antimicrobial Chemotherapy, 16(4), 485-490. View Source
